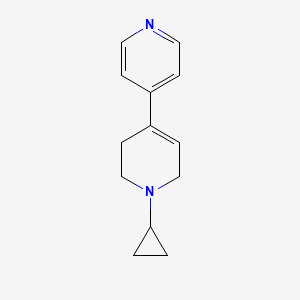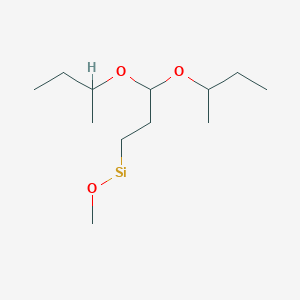
CID 78061682
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “CID 78061682” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78061682” involves specific reaction conditions and reagents. The detailed synthetic route typically includes:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific conditions].
Step 3: Final product isolation and purification using [specific techniques].
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale reactors: for the initial synthesis.
Continuous monitoring: of reaction parameters.
Advanced purification techniques: such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Compound “CID 78061682” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [specific products].
Reduction: Reaction with reducing agents under [specific conditions].
Substitution: Nucleophilic or electrophilic substitution reactions leading to [specific derivatives].
Common Reagents and Conditions:
Oxidizing Agents: [Examples of oxidizing agents].
Reducing Agents: [Examples of reducing agents].
Solvents and Catalysts: [Examples of solvents and catalysts used].
Major Products Formed: The major products formed from these reactions include [specific compounds], which are characterized by [specific techniques].
Aplicaciones Científicas De Investigación
Compound “CID 78061682” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating [specific conditions].
Industry: Utilized in the production of [specific industrial products].
Mecanismo De Acción
The mechanism by which compound “CID 78061682” exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways such as [specific pathways].
Effect on Cellular Processes: Impact on cellular functions including [specific processes].
Comparación Con Compuestos Similares
- Compound “CID 12345678”
- Compound “CID 23456789”
- Compound “CID 34567890”
Comparison:
Structural Differences: Compound “CID 78061682” has unique structural features compared to its analogs.
Reactivity: Exhibits different reactivity patterns under similar conditions.
Applications: While similar compounds are used in [specific applications], “this compound” shows distinct advantages in [specific areas].
Propiedades
Fórmula molecular |
C12H26O3Si |
|---|---|
Peso molecular |
246.42 g/mol |
InChI |
InChI=1S/C12H26O3Si/c1-6-10(3)14-12(8-9-16-13-5)15-11(4)7-2/h10-12H,6-9H2,1-5H3 |
Clave InChI |
FDHFLZMVIOFRQF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(CC[Si]OC)OC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


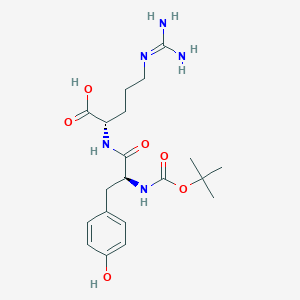
![Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B12568151.png)
![{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid](/img/structure/B12568154.png)
![Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate](/img/structure/B12568163.png)
![Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)](/img/structure/B12568173.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)
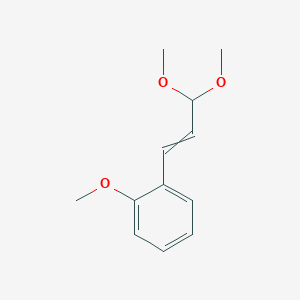
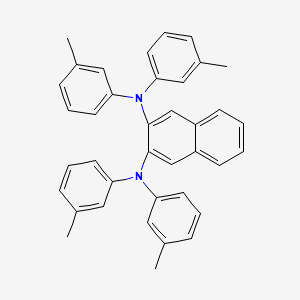
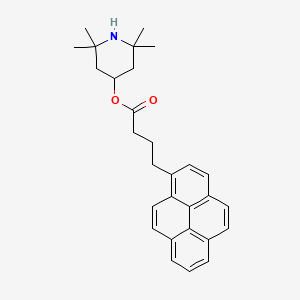

![6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12568203.png)
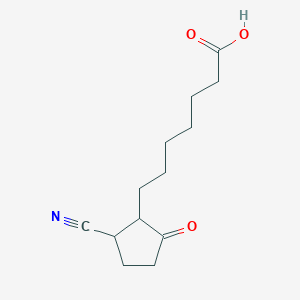
![4-[2-(Pyren-1-YL)ethenyl]pyridine](/img/structure/B12568214.png)
